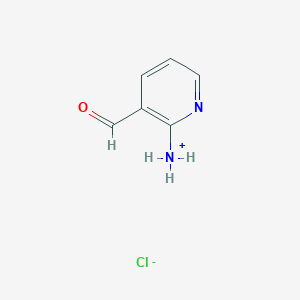

(3-formylpyridin-2-yl)azanium;chloride

Description

(3-Formylpyridin-2-yl)azanium chloride is a quaternary ammonium salt characterized by a pyridine ring substituted with a formyl group (-CHO) at the 3-position and an azanium group (-NH₃⁺) at the 2-position, paired with a chloride counterion. This compound’s structure combines aromaticity, polar functional groups, and ionic character, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry. The formyl group enhances reactivity for further derivatization, such as condensation or nucleophilic addition, while the azanium chloride moiety contributes to solubility in polar solvents.

Properties

IUPAC Name |

(3-formylpyridin-2-yl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O.ClH/c7-6-5(4-9)2-1-3-8-6;/h1-4H,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXDJXJZYKKYEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[NH3+])C=O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(N=C1)[NH3+])C=O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with Chemical Abstracts Service number 42614146 involves several steps. The exact synthetic routes and reaction conditions are often proprietary and detailed in specific patents or scientific publications. Generally, the synthesis may involve the use of specific reagents and catalysts under controlled temperature and pressure conditions to achieve the desired chemical structure.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The production process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

The compound with Chemical Abstracts Service number 42614146 can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

The compound with Chemical Abstracts Service number 42614146 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.

Industry: The compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 42614146 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3-formylpyridin-2-yl)azanium chloride with structurally related azanium salts, emphasizing substituent effects, applications, and synthesis methodologies:

| Compound Name | Molecular Formula | Key Substituents | Applications | Synthesis | References |

|---|---|---|---|---|---|

| (3-Formylpyridin-2-yl)azanium chloride | C₆H₇ClN₂O | Pyridine ring with 3-formyl, 2-azanium | Synthetic intermediate, ligand synthesis | Likely quaternization of pyridine derivative | — |

| 2-Acetoxy-3-(naphthalen-1-yloxy)propylazanium chloride monohydrate | C₂₄H₂₉ClNO₃·H₂O | Naphthalenyloxy, acetoxypropyl, isopropyl | Beta-blocker derivative (pharmaceutical) | Reaction of propranolol HCl with acetyl chloride | |

| Trimethyl(prop-2-enyl)azanium chloride | C₆H₁₃ClN | Allyl chain with trimethylammonium | Surfactant, biocide | Quaternization of trimethylamine with allyl chloride | |

| Trimethyl-[3-(undecafluoropentylsulfonylamino)propyl]azanium sulfate | C₁₁H₁₄F₁₁N₂O₄S·SO₄ | Fluorinated alkyl chain, sulfonamide | Specialty surfactants, corrosion inhibitors | Sulfonation and quaternization of fluorinated precursors |

Key Findings:

Structural Diversity and Reactivity: The presence of a formyl group in (3-formylpyridin-2-yl)azanium chloride distinguishes it from alkyl- or aryl-substituted azanium salts (e.g., trimethylallyl or naphthalenyloxy derivatives). This group facilitates reactions like Schiff base formation, which are less accessible in non-carbonyl analogs . Fluorinated azanium salts (e.g., ) exhibit enhanced thermal stability and hydrophobicity due to perfluoroalkyl chains, contrasting with the hydrophilic formylpyridine derivative .

Synthetic Pathways: Propranolol-derived azanium chlorides are synthesized via acetylation of secondary amines, while simpler salts (e.g., trimethylallyl) are prepared through direct quaternization . The formylpyridine analog may require regioselective formylation of pyridine followed by amine alkylation.

Applications: Pharmaceutical derivatives () leverage azanium chlorides for improved solubility and bioavailability, whereas fluorinated analogs () target niche industrial uses.

Crystallographic Data: Azanium chlorides like the propranolol derivative () crystallize in monohydrate forms with well-defined hydrogen-bonding networks (R factor = 0.070). The formylpyridine variant likely adopts similar packing motifs, though steric effects from the formyl group may alter crystal symmetry .

Research Implications and Gaps

While the provided evidence highlights azanium chlorides’ structural and functional diversity, direct data on (3-formylpyridin-2-yl)azanium chloride remain sparse. Future studies should prioritize:

- Synthetic Optimization : Detailed protocols for regioselective pyridine formylation and quaternization.

- Thermodynamic Profiling: Melting points, solubility, and stability studies relative to non-carbonyl analogs.

- Biological Screening : Evaluation of antimicrobial or enzymatic inhibition activity, leveraging the formyl group’s electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.